molecular formula C16H15N3O4S B2904658 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole CAS No. 886924-17-0

2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole

Cat. No.: B2904658
CAS No.: 886924-17-0
M. Wt: 345.37
InChI Key: ZFGUBIXXCKKCAP-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative intended for research and development purposes. This compound features a benzimidazole core, a structural motif found in numerous pharmacologically active molecules, which is functionalized with both an ethylsulfonyl group and a 4-nitrobenzyl substituent. The sulfonyl group can enhance molecular interactions with biological targets, while the nitro-aromatic moiety can be a key intermediate for further chemical transformations. As a building block, it may be of interest in medicinal chemistry for the synthesis and exploration of new therapeutic agents, particularly in the development of enzyme inhibitors or receptor ligands. Researchers might also investigate its potential photophysical properties for material science applications. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

2-ethylsulfonyl-1-[(4-nitrophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-5-3-4-6-15(14)18(16)11-12-7-9-13(10-8-12)19(20)21/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGUBIXXCKKCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzyl chloride with 2-ethylsulfonylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole, highlighting differences in substituents, synthesis routes, and biological activities:

Compound Name Substituents (Position) Synthesis Method Key Properties/Activities Reference
2-(Ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole -SO₂C₂H₅ (C2), 4-NO₂-benzyl (N1) Likely via nucleophilic substitution or oxidation of thioether precursors High polarity, potential redox activity
1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole -OCH₃ (C4 of benzyl), benzyl (N1) Condensation of o-phenylenediamine with aldehydes Moderate antifungal activity
2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole Thiophene (C2), thiophenemethyl (N1) Green synthesis using heterocyclic carboxaldehyde and o-phenylenediamine in water In silico anti-SARS-CoV-2 activity
2-((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methoxy)-1H-benzo[d]imidazole Pyridinyl-methoxy (C2), -OCH₃ (C2) Multi-step synthesis involving TFA deprotection Structural mimic for kinase inhibition
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives -SO₃H (C5), ketone (C2) Chlorosulfonation followed by reduction and cyclization Antitumor activity (in vitro cell assays)

Key Comparisons :

Substituent Effects on Reactivity and Bioactivity :

  • The ethylsulfonyl and 4-nitrobenzyl groups in the target compound contrast with methoxy (electron-donating, ) or thiophene (aromatic, ) substituents in analogs. These differences influence electronic density, solubility, and binding to biological targets. For example, the nitro group may enhance redox-mediated cytotoxicity compared to methoxy-substituted derivatives .
  • Sulfonyl vs. Sulfonamide : Unlike sulfonamide-linked benzoimidazoles (e.g., in BRAF inhibitors ), the ethylsulfonyl group lacks a protonatable nitrogen, reducing hydrogen-bonding capacity but increasing metabolic stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for sulfonyl-containing analogs (e.g., oxidation of thioethers with m-CPBA, as in ). However, the nitrobenzyl group may require careful handling under reducing conditions to avoid nitro group reduction .

Biological Activity: Antimicrobial Potential: While nitrobenzyl derivatives (e.g., BD-5 in ) show moderate antimicrobial effects, the ethylsulfonyl group may enhance membrane permeability, as seen in sulfonamide-based antifungals . Anticancer Applications: The nitro group’s redox activity could synergize with sulfonyl groups to generate reactive oxygen species (ROS), a mechanism observed in 5-hydrosulfonyl derivatives .

Physical Properties: Solubility: The nitro and sulfonyl groups increase hydrophilicity compared to nonpolar analogs like 2-(thiophen-2-yl) derivatives . Stability: The ethylsulfonyl group confers greater hydrolytic stability than sulfoxides (e.g., in ), which are prone to oxidation-reduction equilibria.

Research Findings and Implications

  • For instance, nitro groups in BD-5 () improved binding to fungal cytochrome P450 compared to non-nitro analogs.
  • Therapeutic Potential: Computational studies (e.g., ) suggest nitro-containing benzoimidazoles may inhibit viral proteases, while in vitro data () highlight antitumor activity via ROS generation.
  • Synthetic Challenges : Selective introduction of the nitrobenzyl group without side reactions (e.g., over-reduction) requires optimized conditions, such as controlled hydrogenation or use of protective groups .

Q & A

Q. What synthetic methodologies are most effective for producing 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole with high purity?

The compound can be synthesized via multi-step protocols involving:

  • Nucleophilic substitution : Reacting 2-mercaptobenzimidazole with 4-nitrobenzyl chloride under basic conditions to introduce the benzyl group.
  • Oxidation : Converting the thioether to a sulfonyl group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid .
  • Optimization : Key parameters include solvent choice (e.g., DMF for solubility), reaction temperature (60–80°C for oxidation), and purification via column chromatography (SiO₂, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • 1H/13C NMR : Critical for verifying substituent positions. For example, the ethylsulfonyl group shows characteristic deshielded protons (δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for CH₂) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 372.3) and purity .
  • IR Spectroscopy : Identifies sulfonyl (S=O stretching at ~1350 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Use HPLC to monitor degradation in buffers (pH 1–13) at 40–60°C.
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>200°C typical for sulfonyl derivatives) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies enhance the compound’s bioavailability for in vivo pharmacological studies?

  • Salt formation : React with HCl or sodium to improve aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance cellular uptake .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonyl group for delayed release .

Q. How does structural modification of the nitrobenzyl or ethylsulfonyl groups affect antimicrobial potency?

  • Nitro position : Para-substitution (as in the parent compound) maximizes electron-withdrawing effects, enhancing microbial target binding. Meta-substitution reduces activity by ~40% .
  • Sulfonyl variants : Replacing ethyl with trifluoromethyl improves lipophilicity and Gram-negative bacterial inhibition (MIC reduction from 32 µg/mL to 8 µg/mL) .
  • SAR trends : Bulky substituents on the benzimidazole ring decrease activity due to steric hindrance .

Q. What computational approaches predict binding affinities to microbial enzymes like cytochrome P450?

  • Molecular docking (AutoDock/Vina) : Simulate interactions with CYP51 (fungal lanosterol demethylase). The nitro group forms hydrogen bonds with heme iron, while sulfonyl groups stabilize hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories. Higher RMSD values correlate with weaker inhibition .

Q. How can regioselectivity challenges during further functionalization be addressed?

  • Catalyst selection : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation at the benzyl position (yields >90%) .
  • Protecting groups : Temporarily block the sulfonyl moiety with tert-butyldimethylsilyl (TBS) during electrophilic substitutions .

Methodological Considerations

Q. What in vitro models are optimal for evaluating cytotoxicity and selectivity?

  • MTT assay : Use human hepatocytes (e.g., HepG2) and microbial cells (e.g., C. albicans) to calculate selectivity indices (SI >10 indicates low mammalian toxicity) .
  • Genotoxicity screening : Perform Ames tests with Salmonella strains TA98/TA100 to rule out mutagenicity .

Q. How are reaction yields optimized in large-scale synthesis?

  • Catalyst loading : 5 mol% CuSO₄·5H₂O and 10 mol% sodium ascorbate in t-BuOH:H₂O (1:3) reduce side reactions (yield: 98% vs. 72% without catalysts) .
  • Workflow automation : Continuous flow reactors minimize intermediate degradation and improve reproducibility .

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS/MS : Detect sulfonic acid byproducts (<0.1% w/w) using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., des-nitro analogs) to confirm identity via peak overlay .

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